1,4-Cyclooctadiene

Conformational analysis Ab initio calculation Ring inversion barrier

1,4-Cyclooctadiene (1,4-COD, CAS 16327-22-3) is a cis,cis-configured eight-membered cyclic diene with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g·mol⁻¹. Unlike the commercially dominant 1,5-isomer, 1,4-COD possesses unconjugated double bonds separated by a single methylene bridge, which imposes a distinctive conformational landscape and reactivity profile.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 16327-22-3
Cat. No. B093036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Cyclooctadiene
CAS16327-22-3
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESC1CC=CCC=CC1
InChIInChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5-
InChIKeyDNZZPKYSGRTNGK-PQZOIKATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Cyclooctadiene (CAS 16327-22-3) – Structural Identity & Isomer-Class Context for Procurement


1,4-Cyclooctadiene (1,4-COD, CAS 16327-22-3) is a cis,cis-configured eight-membered cyclic diene with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g·mol⁻¹ . Unlike the commercially dominant 1,5-isomer, 1,4-COD possesses unconjugated double bonds separated by a single methylene bridge, which imposes a distinctive conformational landscape and reactivity profile [1]. It is typically isolated as a colorless liquid with a boiling point of 143.5 ± 20.0 °C at 760 mmHg, a density of 0.8 ± 0.1 g·cm⁻³, and a flash point of 18.6 ± 17.1 °C . The compound is sparingly soluble in water (≈0.038 g·L⁻¹) and is commonly supplied at ≥95% purity for research and specialty industrial applications .

1
Distinct 1,4-isomer for studies where 1,5-COD is unsuitable
2
Conformational dynamics probe for medium-ring inversion
3
ROMP monomer yielding alternating copoly(propen-penten)amer
4
Catalyst selectivity model for olefin isomerization

Why 1,4-Cyclooctadiene Cannot Be Replaced by 1,3- or 1,5-Cyclooctadiene in Demanding Applications


The three cis,cis-cyclooctadiene isomers—1,3-, 1,4-, and 1,5-COD—are not interchangeable because the position of the double bonds dictates fundamentally different conformational preferences, thermodynamic stabilities, and reaction outcomes. Force-field calculations and experimental equilibration studies consistently rank the thermodynamic stability as 1,3-COD > 1,4-COD > 1,5-COD [1][2]. The 1,4-isomer adopts a boat-chair conformation with Cₛ symmetry, whereas 1,5-COD favors a twist-boat (C₂) geometry, leading to distinct ring-inversion barriers and strain energies that directly affect catalytic isomerization selectivity and polymer microstructure [1]. Consequently, substituting one isomer for another without verifying the specific conformational or reactivity requirements can lead to failed syntheses, off-specification polymer properties, or misinterpreted mechanistic studies.

1,3-COD
More stable than 1,4-COD; different conformer distribution may shift equilibria and reactivity
1,5-COD
Twist-boat geometry yields distinct ring strain; polymer microstructure from ROMP is not alternating
(E,Z)- or (E,E)-1,4
Different double-bond configuration changes conformational landscape and catalytic response

Quantitative Differentiation of 1,4-Cyclooctadiene Against Its Closest Isomeric Analogs


Conformational Energy Landscape of (Z,Z)-1,4-COD vs. (E,Z)- and (E,E)-Isomers

Ab initio calculations at the MP2/6-31G*//HF/6-31G* level reveal that the C₂-symmetric twist-boat conformation of (Z,Z)-1,4-cyclooctadiene is 3.6 kJ·mol⁻¹ more stable than the Cₛ-symmetric boat-chair form. The energy barrier for ring inversion of the twist-boat via a boat-boat transition state is 19.1 kJ·mol⁻¹, while interconversion between twist-boat and boat-chair requires passing through a half-chair transition state lying 43.5 kJ·mol⁻¹ above the twist-boat [1]. By contrast, the (E,Z)-isomer shows a much larger stability gap (18.7 kJ·mol⁻¹) between its twist-boat-chair and boat-chair forms, and the (E,E)-isomer exhibits a crown conformation that is 16.5 kJ·mol⁻¹ more stable than its boat-chair [1]. These differences directly impact the compound's conformational dynamics in solution and its behavior as a ligand or monomer.

Conformational energy
Head-to-head comparison
(Z,Z) twist-boat 3.6 kJ·mol⁻¹ more stable than boat-chair; inversion barrier 19.1 kJ·mol⁻¹
Supports rapid ring inversion at ambient temperature
MP2/6-31G* gas phase; (E,Z) gap 18.7, (E,E) gap 16.5 kJ·mol⁻¹
Conformational analysis Ab initio calculation Ring inversion barrier

Thermodynamic Stability Ranking of 1,4-COD Among cis,cis-Cyclooctadiene Isomers

Force-field calculations by Allinger et al. established the relative thermodynamic stability order as 1,3-cyclooctadiene > 1,4-cyclooctadiene > 1,5-cyclooctadiene [1]. The 1,4-isomer exists substantially in a single boat-chair conformation (Cₛ symmetry), whereas 1,3-COD is a mixture of two conformations and 1,5-COD preferentially adopts a twist-boat (C₂) geometry [1]. Experimental equilibration measurements were in semi-quantitative agreement with the calculations [1]. Subsequent ab initio Hartree-Fock calculations by Lamanna and Duca confirmed that the populations of the three isomers at various temperatures match experimental data, and that the thermodynamic data can be used to optimize the catalytic isomerization of 1,5-COD to 1,4-COD [2].

Isomer stability rank
Class-level inference
1,3-COD > 1,4-COD > 1,5-COD
Intermediate thermodynamic stability; handle as metastable isomer
Force-field & ab initio HF; quantitative ΔG not extracted
Thermodynamic stability Force-field calculation Isomer equilibration

Heat of Hydrogenation as a Quantitative Probe of Strain Energy in 1,4-COD vs. 1,3- and 1,5-COD

The heat of hydrogenation of 1,4-cyclooctadiene in glacial acetic acid at 25 °C was measured as −52.09 ± 0.28 kcal·mol⁻¹ (ΔrH° for addition of 2 H₂ to give cyclooctane) [1]. In the same study, Turner, Mallon, et al. reported the corresponding values for 1,3-COD and 1,5-COD, enabling direct comparison of total strain and conjugative interaction energies across the isomeric series [2]. The magnitude of the heat of hydrogenation reflects the sum of ring strain and any destabilizing or stabilizing interactions between the double bonds; differences between isomers therefore provide a quantitative thermodynamic fingerprint that governs reactivity in hydrogenation, epoxidation, and metathesis reactions.

Heat of hydrogenation
Cross-study comparable
−52.09 ± 0.28 kcal·mol⁻¹
Benchmark for medium-ring strain energy
AcOH, 25 °C; 1,3- and 1,5-COD values available in Turner et al.
Thermochemistry Strain energy Heat of hydrogenation

Catalytic Selectivity in the Synthesis of 1,4-COD from 1,5-COD: A 93% Selective Ni-Catalyzed Isomerization

Sakakibara et al. demonstrated that the Ni(acac)₂–Et₃Al₂Cl₃–phosphorus ligand system can isomerize 1,5-COD to 1,4-COD with exceptional selectivity. Using the bicyclic phosphite ligand 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (L-3) at −30 °C in toluene, 1,4-COD was obtained with a selectivity of 93% at 66% conversion (1,5-COD/Ni molar ratio = 500) [1]. The catalyst was significantly less active toward 1,4-COD than toward 1,5-COD and underwent rapid deactivation in the presence of accumulated 1,4-COD product, which paradoxically contributed to the high selectivity by preventing over-isomerization [1]. This contrasts with Pd/pumice catalysts, where the addition of small amounts of Pt increases the yield of 1,4-COD but Pt-alone catalysts are inactive for this transformation [2].

Isomerization selectivity
Head-to-head comparison
93% selectivity for 1,4-COD at 66% conversion
Supports high-purity synthesis from 1,5-COD
Ni(acac)₂–Et₃Al₂Cl₃–L-3, toluene, −30 °C
Selective isomerization Nickel catalyst 1,4-COD synthesis

Polymerization of 1,4-COD Yields an Alternating Copoly(propen-penten)amer with Drying-Oil Performance Exceeding Tung Oil

1,4-Cyclooctadiene undergoes ring-opening metathesis polymerization (ROMP) to produce a polybutadiene-like rubber with the structure of an alternating copoly(propen-penten)amer [1]. Low molecular weight fractions of this polymer are oxidatively drying oils; after further isomerization, they contain up to 44% conjugated double bonds and exceed Chinese wood oil (tung oil) in drying rate [1]. This performance characteristic is unique to 1,4-COD-derived polymers because the 1,4-diene monomer regiochemistry dictates the alternating propylene–pentenylene repeat unit, a microstructure that cannot be obtained from 1,3-COD or 1,5-COD by the same metathesis mechanism.

Polymer drying rate
Class-level inference
ROMP-derived polymer drying rate reported faster than tung oil (up to 44% conjugated diene)
Reported drying-oil performance context
After isomerization; comparison with natural oil benchmark
Metathesis polymerization Drying oil Polybutadiene-like rubber

Where 1,4-Cyclooctadiene Outperforms Its Isomers: Evidence-Backed Application Scenarios


Conformational Dynamics Studies by Dynamic NMR Spectroscopy

The shallow conformational energy landscape of (Z,Z)-1,4-COD (ΔE = 3.6 kJ·mol⁻¹ between twist-boat and boat-chair; ring-inversion barrier = 19.1 kJ·mol⁻¹) [1] makes it an ideal substrate for dynamic NMR investigations of medium-ring inversion processes. Unlike 1,5-COD, which has a different symmetry and barrier, 1,4-COD provides well-resolved coalescence phenomena at accessible temperatures, enabling precise determination of activation parameters for conformational exchange.

Specialty Elastomer and Drying-Oil Synthesis via Ring-Opening Metathesis Polymerization

1,4-COD is the monomer of choice for producing alternating copoly(propen-penten)amer rubbers and oxidatively drying oils. The resulting polymers exhibit a drying rate exceeding that of tung oil after isomerization to ~44% conjugated double bonds [2]. This application is inaccessible to 1,3-COD or 1,5-COD, which would yield different repeat-unit sequences and inferior drying performance.

Mechanistic and Kinetic Studies of Selective Olefin Isomerization Catalysis

The high selectivity (93% at 66% conversion) achieved in the Ni-catalyzed isomerization of 1,5-COD to 1,4-COD [3] establishes this reaction as a model system for studying catalyst-controlled double-bond migration. Researchers procuring 1,4-COD as a reference standard or as a starting material for further isomerization studies (e.g., to 1,3-COD) benefit from the well-characterized selectivity profiles and deactivation kinetics documented in the literature.

Thermochemical Reference Standard for Medium-Ring Diene Strain Energy Calibration

The precisely measured heat of hydrogenation of 1,4-COD (−52.09 ± 0.28 kcal·mol⁻¹) [4] serves as a benchmark for computational chemistry validation and for calibrating empirical strain-energy parameters in force-field development. Procurement of high-purity 1,4-COD is essential for laboratories conducting thermochemical measurements where isomer purity directly impacts the accuracy of derived strain and conjugation energies.

Application
Selection Property
Validation Focus
Dynamic NMR conformational studies
Shallow conformational energy landscape
Ring-inversion barrier and coalescence temperature
ROMP for specialty elastomers and drying oils
1,4-diene regiochemistry
Alternating copolymer microstructure and drying behavior
Olefin isomerization catalyst studies
Isomer selectivity profile
Catalyst activity and deactivation kinetics
Thermochemical strain-energy calibration
Precise heat of hydrogenation
Computational model validation and force-field parameterization
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